![molecular formula C8H8ClN5 B12629284 Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12629284.png)
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a chemical compound known for its significant role in various scientific research fields. This compound is part of the pyrrolo[2,3-b]pyridine derivatives, which are recognized for their potential biological activities, particularly in targeting fibroblast growth factor receptors (FGFRs) involved in cancer therapy .
Preparation Methods
The synthesis of Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit FGFRs, which play a crucial role in cell growth and differentiation.
Medicine: It has shown promise in cancer therapy by inhibiting the proliferation and migration of cancer cells.
Mechanism of Action
The mechanism of action of Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activation, which in turn prevents the downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly effective in cancer cells, where FGFR signaling is often dysregulated .
Comparison with Similar Compounds
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be compared to other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine: Known for its role in various biological activities.
5-chloro-1H-pyrrolo[2,3-b]pyridine: Shares structural similarities but differs in its specific biological targets and activities.
The uniqueness of Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its potent inhibitory activity against FGFRs, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C8H8ClN5 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)guanidine |
InChI |
InChI=1S/C8H8ClN5/c9-4-1-5-6(14-8(10)11)3-13-7(5)12-2-4/h1-3H,(H,12,13)(H4,10,11,14) |
InChI Key |
WLINPXRKVVJNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N=C(N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B12629203.png)
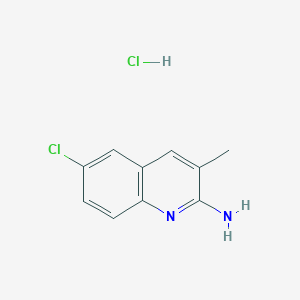
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629214.png)

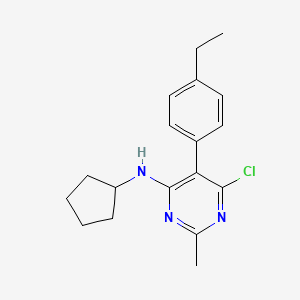
![6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12629239.png)
![[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12629255.png)
![N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide](/img/structure/B12629259.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)
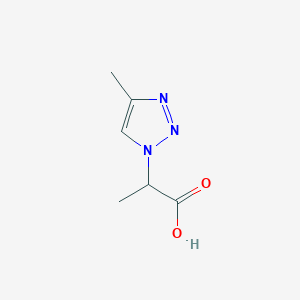
![4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B12629275.png)
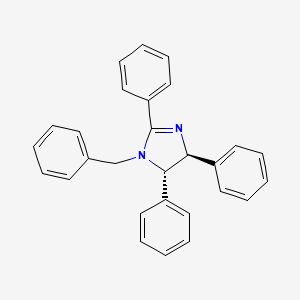
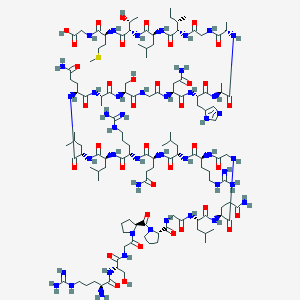
![5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12629302.png)
